2-(benzo[d]isoxazol-3-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide
Description
2-(Benzo[d]isoxazol-3-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide is a heterocyclic acetamide derivative featuring a benzo[d]isoxazole core linked to a tetrahydro-2H-pyran-thiophenylmethyl group.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[oxan-4-yl(thiophen-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-18(12-15-14-4-1-2-5-16(14)24-21-15)20-19(17-6-3-11-25-17)13-7-9-23-10-8-13/h1-6,11,13,19H,7-10,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPSYUKPXZCQDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to known compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to interact with pathways involved in cellular signaling, metabolism, and gene expression.
Pharmacokinetics
Its molecular weight (14316 g/mol) and structure suggest that it may have good oral bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of information on its targets and mode of action, it’s difficult to predict its potential effects. It’s possible that it could have a range of effects depending on its specific targets and their roles in cellular processes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets. Similarly, the presence of other molecules could either facilitate or hinder its interactions with its targets.
Biological Activity
The compound 2-(benzo[d]isoxazol-3-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.45 g/mol. The structure features a benzo[d]isoxazole moiety, which is often associated with various biological activities, including neuroprotective and antimicrobial effects.
Biological Activity Overview
Research into the biological activity of similar compounds suggests several potential pharmacological effects:
- Antimicrobial Activity : Compounds containing the benzo[d]isoxazole structure have been shown to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Bacillus subtilis and Escherichia coli, with varying degrees of success in inhibiting growth .
- Neuroprotective Effects : The benzo[d]isoxazole core is linked to neuroprotective activities in models of neurodegenerative diseases. Studies indicate that related compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
- Cytotoxicity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, compounds with similar structural motifs have shown promising results in inhibiting the proliferation of various cancer cells, suggesting that this compound may also possess anticancer properties .
The mechanisms underlying the biological activities of this compound can be attributed to several factors:
- Enzyme Inhibition : Many benzo[d]isoxazole derivatives act as inhibitors of specific enzymes involved in disease pathways. For instance, they may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are crucial in inflammatory processes .
- Receptor Modulation : Compounds interacting with neurotransmitter receptors (e.g., serotonin or dopamine receptors) can influence synaptic transmission and may provide neuroprotective effects .
Research Findings and Case Studies
Research studies have highlighted various aspects of the biological activity of related compounds:
Case Study: Antimicrobial Screening
In a study examining the antimicrobial efficacy of structurally similar compounds, it was found that certain derivatives exhibited significant inhibitory concentrations (IC50 values) against bacterial strains such as Staphylococcus aureus and Candida albicans. The findings indicated that modifications to the benzo[d]isoxazole core could enhance antimicrobial potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide (CAS 2034227-42-2)
- Structural Differences : Replaces the benzo[d]isoxazole with a benzo[d]oxazol-2-one ring and substitutes the thiophenyl group with a 1,2,4-oxadiazole-tetrahydro-2H-pyran moiety.
- Implications : The oxazole-oxadiazole combination may enhance metabolic stability compared to the isoxazole-thiophene system due to reduced electrophilicity. However, the lack of reported biological data limits direct efficacy comparisons .
Benzo[b]thiophene- and Benzothiazole-Based Malonates ()
- Examples: Diethyl/dipropyl/dibenzyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl) malonates.
- Key Features : These compounds integrate benzo[b]thiophene and chlorobenzothiazole units, yielding enantiomeric purities of 80–82% via asymmetric synthesis.
- Comparison : The malonate ester backbone differs significantly from the acetamide linker in the target compound, likely affecting solubility and binding kinetics. Higher yields (75–82%) suggest favorable synthetic accessibility for malonates .
Benzothiazole-Acetamide Derivatives ()
- Examples : 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide derivatives (e.g., compounds 5d and 5e).
- Activities : Compound 5d showed potent anti-inflammatory and antibacterial effects, while 5e demonstrated analgesic activity.
- Comparison : The acetamide-thioether linkage in these derivatives mirrors the target compound’s acetamide group, suggesting shared pharmacophore elements. However, the absence of a tetrahydro-2H-pyran or thiophene moiety in these analogs may limit their pharmacokinetic profiles (e.g., blood-brain barrier penetration) compared to the target compound .
Patent-Disclosed Atropisomeric Analog (Compound 198, )
- Structure : Features a benzo[d]isoxazole core with a chloro-indazolyl-pyridinyl substituent.
- Synthesis : Prepared via methods similar to the target compound, utilizing 2-(benzo[d]isoxazol-3-yl)acetic acid.
- However, the atropisomeric nature complicates stereochemical control during synthesis .
Discussion of Key Findings
- Synthetic Accessibility : Malonate derivatives () achieve higher yields (75–82%) compared to acetamide-based compounds, possibly due to fewer steric hindrances during esterification. The target compound’s synthesis may require optimized catalysts or conditions to improve efficiency.
- Biological Potency : Benzothiazole-thioacetamides () demonstrate that sulfur-containing linkers enhance anti-inflammatory activity. The target compound’s thiophene group could similarly modulate redox interactions or enzyme inhibition.
- Structural Flexibility : The tetrahydro-2H-pyran group in the target compound may improve solubility and bioavailability compared to rigid aromatic systems in analogs like the benzo[d]oxazol-2-one derivative .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
